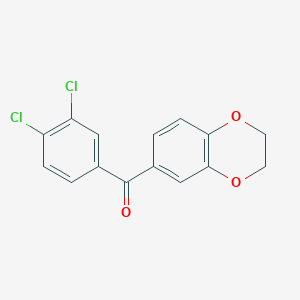

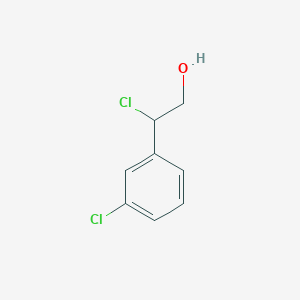

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Application Summary : PEDOT is a conductive polymer that has been widely used in various devices for energy conversion and storage, and bio-sensing .

- Methods of Application : The synthesis methods of PEDOT are summarized in detail, including chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .

- Results or Outcomes : PEDOT has drawn most of the attention in both academic and industrial communities due to its relatively high conductivity and remarkable stability in ambient conditions, as well as its potential to be transparent in the visible range . The highest conductivity of 6,259 S cm −1 for thin films and 8,797 S cm −1 for single crystals have been reported .

- Application Summary : Zeolites HY, Hβ and HZSM-5 have been used in the heterogeneous synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .

- Methods of Application : The synthesis of MOCA was pre-screened in an autoclave, and HY demonstrated better performance than others . Kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .

- Results or Outcomes : Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

Scientific Field: Polymer Chemistry

Scientific Field: Zeolite Catalysis

- Application Summary : Benzophenone-3,3’,4,4’-tetracarboxylic dianhydride (BTDA), a compound structurally similar to “3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone”, has been assessed for use in food contact materials .

- Methods of Application : BTDA is used as a co-monomer for the production of polyimides used in repeated use materials and articles that are in contact with acidic and fatty foods at temperatures up to 250°C .

- Results or Outcomes : Migration of BTDA from a polyimide containing 43% BTDA, into olive oil was below the limit of quantification of about 3 µg/kg food, and in 3% acetic acid it decreased from 30.3 µg/kg in the first test to 22.1 µg/kg in the third test (2 h/100°C) .

- Application Summary : The compound has been used in the synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) over HY zeolites .

- Methods of Application : The synthesis of MOCA was pre-screened in an autoclave, and HY demonstrated better performance than others . Kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .

- Results or Outcomes : Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

Scientific Field: Food Safety

Scientific Field: Organic Synthesis

- Application Summary : 4,4’-Dichlorobenzophenone, a compound structurally similar to “3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone”, is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride .

- Methods of Application : The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .

- Results or Outcomes : This reaction results in the formation of 4,4’-Dichlorobenzophenone .

- Application Summary : 3,3’,4,4’-Benzophenone tetracarboxylic dianhydride (BTDA), a compound structurally similar to “3,4-Dichloro-3’,4’-(ethylenedioxy)benzophenone”, has been assessed for use in food contact materials .

- Methods of Application : BTDA is used as a co-monomer for the production of polyimides used in repeated use materials and articles that are in contact with acidic and fatty foods at temperatures up to 250°C .

- Results or Outcomes : Migration of BTDA from a polyimide containing 43% BTDA, into olive oil was below the limit of quantification of about 3 µg/kg food .

Scientific Field: Organic Synthesis

Scientific Field: Food Contact Materials

Eigenschaften

IUPAC Name |

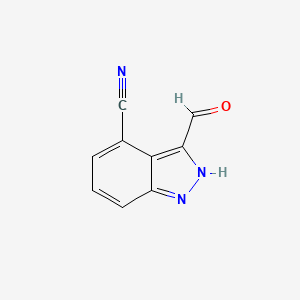

(3,4-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXQMSVDGCHOKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175401 |

Source

|

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone | |

CAS RN |

951885-35-1 |

Source

|

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)